molecular formula C8H9BrN2 B2472507 4-(Bromomethyl)benzamidine CAS No. 73711-48-5

4-(Bromomethyl)benzamidine

Cat. No.: B2472507
CAS No.: 73711-48-5
M. Wt: 213.078
InChI Key: WYMJEEPUFSHYLQ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzamidine is an organic compound with the molecular formula C8H9BrN2 It consists of a benzene ring substituted with a bromomethyl group and an amidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)benzamidine typically involves the bromination of 4-methylbenzamidine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The general reaction scheme is as follows:

4-Methylbenzamidine+NBSThis compound+Succinimide\text{4-Methylbenzamidine} + \text{NBS} \rightarrow \text{this compound} + \text{Succinimide} 4-Methylbenzamidine+NBS→this compound+Succinimide

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)benzamidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The amidine group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamidines.

    Oxidation: Formation of 4-bromobenzaldehyde.

    Reduction: Formation of 4-(bromomethyl)benzylamine.

Scientific Research Applications

4-(Bromomethyl)benzamidine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its inhibitory activity against certain enzymes.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Benzamidine: A simpler analogue without the bromomethyl group.

    4-(Hydroxymethyl)benzamidine: A hydroxyl-substituted analogue.

    4-(Chloromethyl)benzamidine: A chlorine-substituted analogue.

Uniqueness

4-(Bromomethyl)benzamidine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogues. The bromine atom is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. This reactivity can be exploited in the synthesis of various derivatives and in enzyme inhibition studies.

Properties

IUPAC Name

4-(bromomethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMJEEPUFSHYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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